molecular formula C11H12F2N2OS2 B2381602 N-(2,6-Difluorophenyl)-1,2,5-dithiazepane-5-carboxamide CAS No. 2224541-07-3

N-(2,6-Difluorophenyl)-1,2,5-dithiazepane-5-carboxamide

Cat. No.: B2381602
CAS No.: 2224541-07-3
M. Wt: 290.35
InChI Key: XOARMYUSNKVSEO-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-1,2,5-dithiazepane-5-carboxamide: is a chemical compound characterized by the presence of a difluorophenyl group and a dithiazepane ring

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2OS2/c12-8-2-1-3-9(13)10(8)14-11(16)15-4-6-17-18-7-5-15/h1-3H,4-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOARMYUSNKVSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C(=O)NC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorophenyl)-1,2,5-dithiazepane-5-carboxamide typically involves the reaction of 2,6-difluoroaniline with appropriate reagents to form the desired dithiazepane ring. One common method includes the cyclization of intermediates under controlled conditions to achieve the final product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and optimization of reaction parameters are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Difluorophenyl)-1,2,5-dithiazepane-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-(2,6-Difluorophenyl)-1,2,5-dithiazepane-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .

Industry: In industry, this compound is used in the development of advanced materials. Its unique properties may contribute to the creation of new polymers, coatings, or other materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)-1,2,5-dithiazepane-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dithiazepane ring, which imparts distinct chemical and physical properties.

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